17beta-Dihydroequilenin-4,16,16-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(17S)-4,16,16-trideuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16?,17-,18?/m0/s1/i7D2,10D |
InChI Key |
RYWZPRVUQHMJFF-XBLPQWITSA-N |
Isomeric SMILES |
[2H]C1=C(C=CC2=C1C=CC3=C2CCC4(C3CC([C@@H]4O)([2H])[2H])C)O |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Isotopic Synthesis and Labeling Strategies for 17beta Dihydroequilenin 4,16,16 D3
Deuteration at C16 via Base-Catalyzed Exchange
The two protons at the C16 position are rendered acidic due to their location adjacent to the C17-carbonyl group in the starting material, Equilenin (B1671562). This acidity allows for their efficient replacement with deuterium (B1214612) via a base-catalyzed hydrogen-deuterium exchange (HDX) process. nih.gov The reaction proceeds through the formation of an enolate intermediate under basic conditions.
The process involves treating Equilenin with a deuterated base, such as sodium deuteroxide (NaOD), in a deuterated solvent like deuterium oxide (D₂O) or deuterated methanol (B129727) (MeOD). The base abstracts a proton from the C16 position to form an enolate, which is then quenched by a deuteron (B1233211) from the solvent pool. This process is repeated to replace both protons at C16, yielding 16,16-d₂-Equilenin.
Deuteration at C4 via Acid-Catalyzed Exchange
The A-ring of Equilenin is phenolic, meaning it is aromatic and requires methods suitable for electrophilic aromatic substitution to incorporate deuterium. nih.gov Unlike non-aromatic steroid rings, simple base-catalyzed exchange is ineffective for the A-ring protons. Labeling at the C4 position can be achieved through an acid-catalyzed electrophilic aromatic substitution.
This reaction is typically performed using a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d1 (CF₃COOD). The strong acid acts as a source of electrophilic deuterons (D⁺) that attack the electron-rich aromatic ring. The C2 and C4 positions are activated by the C3-hydroxyl group, making them susceptible to this substitution. While this method can lead to deuteration at both C2 and C4, careful control of reaction conditions (temperature, time, and acid concentration) can optimize for monosubstitution at the desired C4 position.
Deuteration and Stereoselective Reduction at C17
The final step involves the introduction of the third deuterium atom at the C17 position while simultaneously setting the crucial beta-stereochemistry of the hydroxyl group. This is accomplished through the stereoselective reduction of the C17-ketone using a deuterated reducing agent. nih.gov Sodium borodeuteride (NaBD₄) is a suitable reagent for this transformation. masterorganicchemistry.com
The reduction of 17-keto steroids with complex metal hydrides is well-known to be highly stereoselective. cdnsciencepub.comnih.gov The rigid, trans-fused C/D ring system of the steroid dictates the direction of nucleophilic attack. The C18-angular methyl group creates significant steric hindrance on the top face (β-face) of the molecule. cdnsciencepub.com Consequently, the deuteride (B1239839) ion (D⁻) from NaBD₄ preferentially attacks from the less hindered bottom face (α-face), resulting in the formation of the 17β-hydroxyl group with high diastereomeric excess. nih.govcdnsciencepub.com
The following table summarizes the proposed synthetic pathway.
| Step | Starting Material | Key Reagents | Position(s) Labeled | Product |
| 1 | Equilenin | NaOD, D₂O/MeOD | C16 | 16,16-d₂-Equilenin |
| 2 | 16,16-d₂-Equilenin | D₂SO₄ or CF₃COOD | C4 | 4,16,16-d₃-Equilenin |
| 3 | 4,16,16-d₃-Equilenin | NaBD₄, MeOH/EtOH | C17 | 17beta-Dihydroequilenin-4,16,16-d3 |
Stereochemical Considerations in the Synthesis of Deuterated Steroids
Mass Spectrometry-Based Quantification Techniques in Steroid Analysis
Mass spectrometry (MS) has largely superseded traditional immunoassays for steroid analysis due to its superior specificity, sensitivity, and multiplexing capabilities. researchgate.netsciex.commdpi.com Immunoassays can suffer from cross-reactivity with structurally similar steroids, leading to inaccurate measurements, especially at low concentrations. sciex.comnih.gov In contrast, MS-based methods can distinguish between closely related steroid isomers and isobars, providing highly reliable and reproducible results. sciex.commdpi.com These techniques are central to the field of "steroidomics," which involves the comprehensive analysis of the steroid metabolome. nih.govmdpi.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern steroid quantification. sigmaaldrich.comnih.gov A typical protocol involves several key steps. First, the sample (e.g., serum, urine) is prepared to extract the steroids and remove interfering substances. This is often achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govnih.govnih.gov Crucially, a known amount of a deuterated internal standard, such as 17beta-Dihydroequilenin-4,16,16-d3, is added to the sample before extraction. nih.govnih.gov
The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UPLC) system. The steroids are separated on a chromatographic column, typically a reversed-phase C18 or biphenyl (B1667301) column. sciex.comnih.govcabidigitallibrary.org The separated compounds then enter the mass spectrometer. The use of a stable isotope-labeled internal standard (SIIS) is advantageous because it has nearly identical physicochemical properties to its non-labeled (endogenous) counterpart, causing them to co-elute from the chromatography column. sigmaaldrich.com The mass spectrometer can easily differentiate between the analyte and the deuterated standard based on their mass difference, enabling precise quantification. nih.gov
High-resolution mass spectrometry (HRMS), utilizing technologies like Time-of-Flight (TOF) or Orbitrap, offers significant advantages for steroidomics. sciex.comnih.gov HRMS provides highly accurate mass measurements, which allows for the confident identification of analytes and the differentiation of steroid isomers and isobars that may have identical nominal masses but slightly different exact masses. sciex.commdpi.com This level of specificity reduces reliance on chromatographic separation for resolving structurally similar compounds.
In the context of steroidomics, HRMS can be used for both targeted quantification of known steroids and for untargeted or discovery-based profiling to identify novel or unexpected steroid metabolites. nih.gov The high sensitivity and specificity of HRMS make it an invaluable tool for studying the complex changes in the steroid metabolome associated with various physiological states and diseases. mdpi.comnih.gov
For targeted quantification, triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are frequently used. researchgate.netnih.gov This technique offers exceptional sensitivity and selectivity. In an MRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion (the molecular ion of the steroid of interest). This ion is then fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) is set to detect a specific, characteristic product ion. researchgate.net
To ensure the highest performance, the parameters for these transitions, including the declustering potential (DP) and collision energy (CE), must be carefully optimized for each analyte. researchgate.netnih.gov When using a deuterated internal standard like this compound, a separate, specific MRM transition is developed for it. This transition accounts for the mass increase from the deuterium (B1214612) atoms in both the precursor and resulting product ions. The instrument monitors the transitions for both the native analyte and the internal standard simultaneously to generate the data needed for quantification. researchgate.net
Table 1: Representative MRM Parameters for a Steroid and its Deuterated Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| 17beta-Dihydroequilenin | 271.2 | 211.1 | 80 | 25 |
| This compound | 274.2 | 214.1 | 80 | 25 |
This table contains hypothetical but realistic data for illustrative purposes.
Role as a Stable Isotope Internal Standard (SIIS) in Quantitative Assays
The most critical role of this compound is to serve as a stable isotope internal standard (SIIS). The use of a SIIS is considered the most robust method for quantification in mass spectrometry because the standard has nearly identical chemical and physical properties to the analyte being measured. sigmaaldrich.comunil.ch It is added at the very beginning of the sample preparation process and experiences the same conditions as the target analyte through every step, including extraction, potential derivatization, and injection into the LC-MS system. nih.govnih.gov
A primary challenge in the analysis of biological samples is the "matrix effect," where other molecules from the sample (like salts, lipids, or metabolites) co-elute with the analyte and interfere with its ionization in the mass spectrometer's source. dshs-koeln.deresearchgate.net This can lead to either ion suppression (a weaker signal) or ion enhancement (a stronger signal), causing significant inaccuracies in quantification. chromatographyonline.com
The use of a co-eluting SIIS like this compound is the most effective strategy to compensate for these matrix effects. dshs-koeln.dechromatographyonline.com Because the analyte and the SIIS are structurally and chemically almost identical, they are affected by the matrix in the same way. sigmaaldrich.com Any suppression or enhancement of the signal will affect both compounds to the same degree. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and accurate, even if the absolute signal intensities fluctuate. dshs-koeln.de This normalization allows for reliable quantification across different samples with varying matrix compositions.
By effectively correcting for both variability during sample preparation and matrix-induced ionization changes, the use of a SIIS significantly enhances the accuracy and precision of steroid quantification. nih.govsigmaaldrich.com Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement. Bioanalytical method validation guidelines typically require accuracy to be within ±15% of the nominal value and precision, expressed as the coefficient of variation (CV), to be less than 15%. nih.govmdpi.comnih.gov
The use of deuterated standards like this compound is instrumental in achieving this level of performance. By providing a stable reference point in every individual sample, the SIIS ensures that the final calculated concentration is a true reflection of the endogenous steroid level, free from the variations that can plague other quantification strategies. sigmaaldrich.comunil.ch
Table 2: Typical Assay Performance Data Using a Stable Isotope Internal Standard
| Quality Control Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (Intra-day CV%) | Precision (Inter-day CV%) |
| Low | 0.5 | 105.2 | 8.5 | 11.2 |
| Medium | 5.0 | 98.7 | 6.1 | 8.8 |
| High | 50.0 | 101.5 | 5.4 | 7.3 |
This table shows representative validation data demonstrating the high accuracy and precision achievable with SIIS-based methods. nih.govnih.gov
Derivatization Strategies for Enhanced Detection and Fragmentation of Steroids
The analysis of steroids by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their often low ionization efficiencies. nih.gov Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome this limitation by enhancing ionization and improving detection sensitivity. nih.govnih.gov For steroids like 17beta-dihydroequilenin and its deuterated standard, derivatization introduces moieties that are more readily ionized, leading to a stronger signal in the mass spectrometer. nih.gov
Several derivatization reagents are employed to enhance the detection of steroids. These reagents can introduce a permanently charged group or a group that is easily protonated or deprotonated, significantly improving the response in electrospray ionization (ESI) mass spectrometry. nih.gov Common derivatization strategies include:
Dansyl Chloride: This reagent reacts with the phenolic hydroxyl group of estrogens, introducing a dansyl moiety that enhances ionization efficiency. thermofisher.comsigmaaldrich.com While widely used, a drawback is that the resulting product ion can be generated from the dansyl group itself, which may not be specific to the analyte. eneuro.org
Girard's Reagent P: This reagent targets carbonyl groups and introduces a quaternary amine with a fixed positive charge, which can significantly increase ionization efficiency. acs.org This strategy has been successfully applied to the quantification of various androgens. escholarship.org
1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS): This reagent has been shown to improve sensitivity for the measurement of multiple estrogens in complex biological matrices like brain tissue. eneuro.org
Silylating Reagents (e.g., MSTFA, BSTFA): These are commonly used in gas chromatography-mass spectrometry (GC-MS) to increase the volatility and thermal stability of steroids. acs.orgresearchgate.net Microwave-assisted derivatization has been shown to accelerate these reactions significantly. acs.orgresearchgate.net
The choice of derivatization agent depends on the specific steroid, the analytical platform (LC-MS or GC-MS), and the desired outcome, such as improved sensitivity or enhanced structural information from fragmentation patterns. nih.govacs.org By derivatizing both the target analyte and its deuterated internal standard, such as this compound, analysts can achieve more reliable and accurate quantification.
Validation Parameters for Analytical Methods Utilizing Deuterated Steroids
The validation of an analytical method is crucial to ensure its reliability and that it is fit for its intended purpose. youtube.comjuniperpublishers.com When using deuterated steroids like this compound as internal standards, several key parameters must be rigorously assessed.
Linearity and Calibration Curve Construction
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by analyzing a series of standards with known concentrations. nih.gov The use of a deuterated internal standard like this compound is critical in this process. sigmaaldrich.com It helps to correct for variations in sample preparation and instrument response, leading to a more accurate and robust calibration. sigmaaldrich.com
An innovative approach, known as internal calibration, utilizes a single-point calibration with a stable isotope-labeled standard, which can be less time-consuming than traditional multi-point calibration curves. researchgate.netnih.gov This method relies on the consistent response factor between the analyte and its labeled internal standard across different concentrations. nih.gov
Table 1: Representative Data for Calibration Curve Construction
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 5,234 | 101,543 | 0.0515 |
| 5.0 | 26,170 | 102,112 | 0.2563 |
| 10.0 | 51,987 | 100,987 | 0.5148 |
| 25.0 | 130,543 | 101,321 | 1.2884 |
| 50.0 | 259,876 | 100,567 | 2.5842 |
This table presents hypothetical data to illustrate the relationship between analyte concentration and the response ratio when using an internal standard.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. juniperpublishers.comnih.gov These parameters are critical for methods designed to measure low-level steroids. nih.gov
The use of deuterated internal standards and derivatization techniques can significantly improve the LOD and LOQ. For instance, a study using dansyl chloride derivatization for estrogens achieved a lower limit of detection of 0.25 pg/ml for estradiol (B170435). thermofisher.com Another method for non-derivatized steroid hormones reported LODs in the range of 1.5–2.4 ng/L. nih.gov The determination of LOD and LOQ is essential to define the working range of the analytical method. researchgate.net
Table 2: Typical LOD and LOQ Values for Steroid Analysis
| Steroid | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|
| Estradiol (derivatized) | 0.00025 | N/A | thermofisher.com |
| Estrone (B1671321) (derivatized) | 0.001 | N/A | thermofisher.com |
| Testosterone | 0.01 | 0.05 | nih.gov |
| Progesterone (B1679170) | 0.0391 | N/A | nih.gov |
| Estrone (non-derivatized) | 0.0015-0.0024 | 0.0034-0.0043 | nih.gov |
This table provides examples of reported LOD and LOQ values for various steroids, highlighting the impact of different analytical strategies.
Assessment of Analytical Accuracy and Precision
Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. nih.govnih.gov Both are fundamental for a reliable analytical method. The use of a deuterated internal standard like this compound is a cornerstone for achieving high accuracy and precision. sigmaaldrich.com The internal standard co-elutes with the analyte and experiences similar effects during sample preparation and analysis, thereby compensating for potential errors. sigmaaldrich.com
Accuracy is often assessed by analyzing quality control samples with known concentrations and calculating the percentage of recovery. Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of replicate measurements. nih.gov For example, a validated method for neuroactive steroids reported accuracy ranging from 83% to 118% and precision from 0.9% to 14.1%. researchgate.net
Table 3: Example of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| Low | 2.5 | 2.4 | 96.0 | 5.2 |
| Medium | 20.0 | 20.8 | 104.0 | 3.1 |
| High | 80.0 | 78.9 | 98.6 | 2.5 |
This table illustrates typical accuracy and precision results for quality control samples at different concentration levels.
Recovery and Stability Considerations in Sample Analysis
Recovery experiments are performed to evaluate the efficiency of the extraction process. A known amount of the analyte is spiked into a blank matrix and carried through the entire sample preparation procedure. The use of a deuterated internal standard is invaluable for correcting for losses during extraction. The stability of both the analyte and the internal standard in the biological matrix and during storage must also be assessed to ensure the integrity of the results. nih.gov
For instance, a study on the analysis of estrogens in human cerebrospinal fluid reported extraction recoveries between 91% and 104%. nih.gov It is also important to consider the potential for back-exchange of deuterium atoms in deuterated standards, which could lead to inaccurate results. sigmaaldrich.com Therefore, the stability of the isotopic label is a critical consideration. sigmaaldrich.comnih.gov
Applications of 17beta Dihydroequilenin 4,16,16 D3 in Steroid Metabolism and Biochemical Pathway Elucidation
Tracer Studies for Investigating Steroid Biosynthesis and Catabolism
Tracer studies are a cornerstone of metabolic research, allowing scientists to follow the journey of a molecule through complex biochemical networks. The use of stable isotopically labeled compounds is a powerful pharmacokinetic tool because it enables the differentiation between exogenously administered substances and those already present in the body (endogenous). nih.gov 17beta-Dihydroequilenin-4,16,16-d3 is ideally suited for this purpose in the study of equine estrogens and their metabolic fate.
The metabolism of equine estrogens like equilin (B196234) and equilenin (B1671562) involves a series of enzymatic conversions. For instance, studies using radiolabeled equilin sulfate (B86663) have shown its conversion to various metabolites, including equilenin, 17β-dihydroequilin, and 17β-dihydroequilenin, in both conjugated and unconjugated forms. nih.gov
By administering this compound to an in vivo or in vitro model, researchers can precisely track its transformation. As the deuterated compound is metabolized, the resulting products (e.g., deuterated equilenin) will also carry the deuterium (B1214612) label. Using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can specifically detect and quantify these labeled metabolites, distinguishing them from the pool of naturally occurring, unlabeled steroids. nih.govnih.gov This allows for the unambiguous mapping of metabolic pathways, identifying the sequence of reactions, and determining the relative importance of different conversion routes. For example, such a study could clarify the rate of oxidation of 17β-dihydroequilenin back to equilenin or its further metabolism. The estrogen metabolite 17β-dihydroequilenin has been identified as an inhibitor of inflammatory activation in human endothelial cells, making the study of its metabolic pathways particularly relevant. nih.gov
The metabolism of steroids is governed by families of enzymes, prominently the Cytochrome P450 (CYP) superfamily and hydroxysteroid dehydrogenases (HSDs). nih.govnih.gov These enzymes are responsible for the synthesis and interconversion of all androgens and estrogens. nih.gov
Cytochrome P450 (CYP) Enzymes : This superfamily includes aromatase (encoded by the CYP19A1 gene), which is the key enzyme for converting androgens to estrogens. wikipedia.orgmedlineplus.govuniprot.org Other CYP enzymes, such as CYP1A1, CYP1A2, and CYP3A4, are involved in the hydroxylation of estrogens, a primary step in their elimination. nih.govwikipedia.org Equilenin itself has been shown to induce the expression of CYP1A1 by acting as a ligand for the aryl hydrocarbon receptor (AhR). nih.gov Using this compound as a substrate in assays with isolated enzymes or cellular systems allows for precise measurement of the activity of specific CYPs involved in its metabolism.
Hydroxysteroid Dehydrogenases (HSDs) : The 17β-HSD family of enzymes plays a critical role by catalyzing the interconversion between 17-keto steroids and their more active 17β-hydroxy forms. nih.govwikipedia.org For example, 17β-HSD type 1 converts the weak estrogen estrone (B1671321) into the potent estradiol (B170435), while type 2 catalyzes the reverse, inactivating reaction. nih.govnih.govnih.gov Similarly, these enzymes catalyze the conversion between equilenin and 17β-dihydroequilenin. By incubating this compound with specific HSD isozymes, researchers can determine substrate specificity, reaction kinetics (e.g., Km and Vmax), and the directionality of the reaction (reductive vs. oxidative) under various conditions.
| Enzyme Family | Specific Enzyme Example | Role in Steroid Metabolism |
|---|---|---|
| Cytochrome P450 | Aromatase (CYP19A1) | Catalyzes the conversion of androgens to estrogens, a key step in estrogen biosynthesis. wikipedia.orguniprot.org |
| Cytochrome P450 | CYP1A1 / CYP1B1 | Involved in the hydroxylation of estrogens, which can lead to their detoxification or metabolic activation. nih.govwikipedia.org |
| Hydroxysteroid Dehydrogenases | 17β-HSD Type 1 | Primarily catalyzes the reduction of weak 17-keto steroids to potent 17β-hydroxy steroids (e.g., estrone to estradiol). nih.govnih.gov |
| Hydroxysteroid Dehydrogenases | 17β-HSD Type 2 | Primarily catalyzes the oxidation of potent 17β-hydroxy steroids to weaker 17-keto steroids (e.g., estradiol to estrone). nih.govnih.gov |
Contribution to Metabolomics and Lipidomics Research
Metabolomics aims to measure the complete set of small molecules (metabolites) in a biological sample, providing a functional readout of the physiological state. nih.gov In this field, particularly when using mass spectrometry, stable isotope-labeled compounds like this compound are indispensable for achieving accurate and reliable results. irisotope.com
In mass spectrometry-based metabolomics, SIL compounds serve as ideal internal standards. nih.govresearchgate.net Because they are chemically identical to the analyte of interest, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. nih.gov However, their increased mass allows them to be distinguished from the unlabeled endogenous compound.
Targeted Metabolomics : In this approach, a specific list of metabolites is measured. This compound can be added at a known concentration to a sample to act as an internal standard for the precise quantification of endogenous 17β-dihydroequilenin. Any sample loss during preparation or variation in instrument signal will affect the standard and the analyte equally, allowing for a highly accurate concentration to be calculated. nih.govresearchgate.net
Untargeted Metabolomics : Here, the goal is to detect as many metabolites as possible without pre-selecting them. nih.gov While direct quantification is not the primary goal, internal standards like this compound are crucial for monitoring the analytical performance, including retention time stability and mass accuracy, throughout the analysis. researchgate.net Some advanced normalization methods use a panel of SIL standards to correct for analytical variance across a wide range of detected compounds. acs.orggithub.io
Large-scale metabolomic studies, which can involve analyzing thousands of samples over weeks or months, face significant challenges with analytical variability, such as instrument drift and batch effects. acs.orgnih.gov To ensure that observed differences are biological and not technical artifacts, rigorous quality control (QC) is essential. numberanalytics.comfuturelearn.com
A common practice is the repeated analysis of a pooled QC sample, which is a mixture of small aliquots from all study samples. acs.orgfuturelearn.comnih.govnist.gov The consistency of metabolite signals in these QC samples is used to assess the stability and reproducibility of the analysis. futurelearn.com Spiking this compound into every sample, including the QCs, provides a constant reference point. The signal intensity of the deuterated standard can be used to normalize the data, correcting for systematic variations that occur during a long analytical run. This standardization is critical for reducing the coefficient of variation (CV) and improving the reliability of data, making it possible to compare samples analyzed in different batches or even on different instruments. acs.org
While traditional metabolomics provides a static snapshot of metabolite concentrations, metabolic flux analysis (MFA) offers a dynamic view of the rates of biochemical reactions. wikipedia.org This is achieved by introducing a stable isotope-labeled tracer into a biological system and monitoring the rate at which the isotope label is incorporated into downstream metabolites. sciex.com
By supplying this compound to cells or an organism, researchers can track its conversion into other steroids over time. Mass spectrometry is used to measure the changing ratio of labeled to unlabeled metabolites in a given pathway. nih.govnih.gov This information allows for the calculation of the rate, or flux, of the metabolic pathway responsible for the conversion. shimadzu.com For example, MFA could quantify the rate at which 17β-dihydroequilenin is produced from equilenin and the rate at which it is subsequently cleared or converted to other forms, providing a much deeper understanding of steroid homeostasis than concentration measurements alone. wikipedia.orgsciex.com
| Research Area | Specific Application | Scientific Value |
|---|---|---|
| Metabolic Pathway Elucidation | Tracer for metabolic fate studies | Allows unambiguous mapping of the conversion of 17β-dihydroequilenin into its various metabolites. nih.govnih.gov |
| Enzymology | Substrate for enzyme characterization | Enables precise measurement of the kinetics and specificity of enzymes like HSDs and CYPs. nih.govnih.gov |
| Targeted Metabolomics | Internal standard for quantification | Provides high accuracy and precision in measuring the concentration of endogenous 17β-dihydroequilenin. nih.govresearchgate.net |
| Untargeted Metabolomics | Quality control (QC) standard | Monitors and helps correct for analytical variability, improving data quality and reliability. acs.orgfuturelearn.com |
| Metabolic Flux Analysis (MFA) | Stable isotope tracer | Allows for the quantification of the dynamic rates (fluxes) of steroid metabolic pathways. wikipedia.orgsciex.com |
Analytical Assessment of Endogenous Estrogen Levels in Complex Biological Samples (e.g., urine, plasma)
The accurate measurement of endogenous estrogens in complex biological matrices such as plasma and urine is fundamental for both clinical research and diagnostics. Given the often low circulating concentrations of these hormones, highly sensitive and specific analytical methods are required. nih.gov The use of stable isotope-labeled internal standards is a cornerstone of achieving the necessary accuracy and precision, and this compound serves as a key tool in this context. medchemexpress.comcdnisotopes.com This deuterated analog of an estrogen-related compound is employed primarily in isotope dilution mass spectrometry (IDMS) methodologies.
The principle of IDMS involves adding a known quantity of the isotopically labeled standard, such as this compound, to a biological sample at the beginning of the analytical process. This "internal standard" behaves almost identically to the unlabeled (endogenous) analyte throughout the extraction, purification, and derivatization steps. Any sample loss during these procedures will affect both the analyte and the internal standard equally, allowing for precise correction and accurate quantification of the endogenous compound.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this type of analysis. nih.govnih.gov This method offers unparalleled specificity and sensitivity compared to traditional immunoassays, which can suffer from cross-reactivity with structurally similar steroids and their metabolites. nih.govwaters.com In LC-MS/MS, the sample extract is first separated by liquid chromatography, after which the compounds are ionized and detected by a tandem mass spectrometer. The mass spectrometer can selectively monitor specific mass-to-charge (m/z) transitions for both the endogenous estrogen and its deuterated internal standard, ensuring unambiguous identification and quantification. cdc.gov
The preparation of complex biological samples like plasma and urine is a critical step to remove interfering substances. nih.gov Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which isolate and concentrate the estrogens from the bulk of the matrix. waters.comresearchgate.net For methods requiring very high sensitivity, a chemical derivatization step may be employed to enhance the ionization efficiency of the estrogens, although some modern methods can achieve low detection limits without it. nih.govcdc.govresearchgate.net
The research findings below illustrate the application and performance of LC-MS/MS methods using stable isotope dilution for the analysis of estrogens in human plasma and serum.
Interactive Table 1: LC-MS/MS Method Parameters for Estrogen Analysis
| Parameter | Method A | Method B | Method C |
| Technique | Isotope Dilution LC-MS/MS | Isotope Dilution LC-MS/MS | Online SPE-LC/MS |
| Sample Matrix | Human Serum & Plasma | Human Serum | Human Plasma |
| Internal Standard | Labeled 17β-estradiol | Labeled 17β-estradiol | Labeled Estrone and Estradiol |
| Sample Preparation | Supported Liquid Extraction (SR), Liquid-Liquid Extraction (HS) researchgate.net | Isotope dilution, calibrator bracketing, and gravimetric measurements cdc.gov | Online Solid-Phase Extraction (SPE) waters.com |
| Derivatization | Yes (for High Sensitivity method) researchgate.net | No cdc.gov | No waters.com |
| Mass Spectrometer | Tandem Mass Spectrometer | AB/Sciex API 5500 Tandem Mass Spectrometer cdc.gov | Tandem Mass Spectrometry |
| Ionization Mode | Not specified | Electrospray Ionization (ESI) in negative ion mode cdc.gov | Not specified |
SR: Standard Range, HS: High Sensitivity
Interactive Table 2: Performance Characteristics of Estrogen Quantification Methods
| Characteristic | Method A (SR/HS) researchgate.netnih.gov | Method B cdc.gov | Method C waters.com |
| Analyte(s) | 17β-estradiol | Total 17β-estradiol | Estrone (E1) and Estradiol (E2) |
| Measurement Range | 5.00–5,000 pg/mL (SR) / 0.400–5.00 pg/mL (HS) | Not specified | Low pg/mL concentrations |
| Quantitation Limit | 0.400 pg/mL (HS method) | Sufficient for men, pre- and postmenopausal women | Not specified |
| Specificity | No interference from structurally related compounds researchgate.net | High specificity by measuring E2 without derivatization cdc.gov | High selectivity, minimizes cross-reactivity waters.com |
| Analysis Time | Not specified | Not specified | < 5 min/sample waters.com |
The use of this compound and other stable isotope-labeled standards in LC-MS/MS protocols represents the gold standard for the analytical assessment of endogenous estrogens. These methods provide the high degree of accuracy, precision, and specificity necessary to reliably measure low-level hormones in complex biological fluids, thereby advancing research into steroid metabolism and the biochemical pathways underlying various physiological and pathological states. nih.govnih.gov
Future Directions and Emerging Research Avenues in Deuterated Steroid Research
Development of Novel Isotope-Labeled Steroid Standards for Expanded Research Scope
The success of specific deuterated standards like 17beta-Dihydroequilenin-4,16,16-d3 highlights a critical need for an expanded portfolio of isotope-labeled steroids. sigmaaldrich.comnih.gov The parent compound, 17beta-dihydroequilenin, is a naturally occurring equine estrogen found in conjugated estrogen formulations and is studied for its unique, selective estrogen receptor modulator (SERM)-like properties and anti-inflammatory effects. wikipedia.orgnih.gov Accurate quantification is essential for understanding its metabolic pathways and physiological effects.
Future research will focus on the synthesis and certification of a wider array of deuterated steroid standards. researchgate.net This includes not only major hormones but also their numerous metabolites, which often have distinct biological activities. For instance, creating a comprehensive library of deuterated standards for the entire equine estrogen family, including equilin (B196234), equilenin (B1671562), and their various dihydro- and sulfate-conjugated forms, would enable more holistic metabolic studies. wikipedia.orgtaylorandfrancis.comwikipedia.org The development of such standards is crucial for untargeted metabolomics, where identifying and quantifying a broad spectrum of compounds simultaneously is the goal. sigmaaldrich.com
| Property | Description |
| Compound Name | This compound |
| Parent Compound | 17beta-Dihydroequilenin |
| Isotopic Label | Deuterium (B1214612) (d3) |
| Primary Application | Internal Standard for Mass Spectrometry |
| Key Advantage | Improves accuracy of quantification by correcting for matrix effects and instrument variability. nih.govnih.gov |
This table provides a summary of the key features of this compound.
Integration of Deuterated Tracer Data with Advanced Computational and Bioinformatic Approaches
The data generated using deuterated tracers like this compound are becoming increasingly valuable when integrated with computational models. medchemexpress.com While traditionally used for straightforward quantification, the future lies in using these high-quality datasets to inform and validate complex bioinformatic and systems biology models. acs.orgperkinelmer.com
Deuterium tracing can elucidate the flux through specific metabolic pathways. springernature.com For example, by administering a deuterated precursor and tracking the appearance of the label in downstream metabolites like 17beta-dihydroequilenin, researchers can map the dynamics of steroid biosynthesis and catabolism. This experimental data is invaluable for constructing and refining computational models of steroidogenesis. These models can simulate how networks of metabolic reactions respond to various stimuli or genetic variations, providing insights that are not achievable through static measurements alone.
Furthermore, advanced analytical techniques like Deuterium Metabolic Imaging (DMI) are emerging, allowing for the spatial and temporal tracking of deuterated molecules in tissues and even single cells with minimal background signal. nih.govnih.gov Integrating this imaging data with computational fluid dynamics and metabolic network models could provide an unprecedented view of steroid hormone action at the tissue level.
Advanced Applications in Systems Biology Through Multi-Omics Data Integration
The ultimate goal of much biological research is to understand the organism as a complete system. This requires a "multi-omics" approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov In this context, the precise quantification of metabolites, enabled by deuterated standards like this compound, is not an end in itself, but a critical component of a much larger dataset.
Accurate metabolomic data provides a direct readout of the physiological state of a cell or organism, reflecting the sum of genomic, transcriptomic, and proteomic activities. nih.gov By correlating the precise levels of 17beta-dihydroequilenin with gene expression profiles (transcriptomics) and protein abundance (proteomics), researchers can build comprehensive models of hormone action. For example, such an approach could reveal how genetic polymorphisms (genomics) affect the expression of metabolic enzymes (proteomics), leading to altered levels of 17beta-dihydroequilenin (metabolomics) and a subsequent change in the expression of estrogen-responsive genes (transcriptomics).
This integrated approach is essential for unraveling the complex mechanisms behind the differential responses to steroids and for identifying new biomarkers and therapeutic targets. nih.gov The reliability of each data layer is paramount, underscoring the foundational importance of using certified, high-purity deuterated standards to ensure the accuracy of the metabolomics component. lgcstandards.com
Q & A
Q. Example Table: Comparative Metabolic Stability of Deuterated vs. Non-Deuterated Analogs
| Parameter | 17β-Dihydroequilenin-4,16,16-d3 | Non-Deuterated Analog |
|---|---|---|
| t½ (Human Liver Microsomes) | 45.2 ± 3.1 min | 28.7 ± 2.5 min |
| CYP3A4 Inhibition (IC₅₀) | 12.4 µM | 10.8 µM |
| Deuterium Retention (%) | 97.5 ± 0.8 | N/A |
Note: Data derived from triplicate experiments; error bars represent SD .
Ethical and Reproducibility Considerations
Q. How should researchers address incomplete ecological or toxicological data for novel deuterated compounds like 17β-Dihydroequilenin-4,16,16-d3?
- Methodological Answer : Perform preliminary in silico toxicity prediction (e.g., QSAR models) and prioritize in vitro assays (e.g., Ames test for mutagenicity). Cite limitations transparently in publications and advocate for extended testing in collaborative studies .
Q. What frameworks ensure ethical reporting of negative or inconclusive results in deuterium labeling studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
